1-((2,4,6-Trimethyl-3-nitrophenyl)sulfonyl)piperidine
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Overview
Description
1-((2,4,6-Trimethyl-3-nitrophenyl)sulfonyl)piperidine is an organic compound characterized by its unique chemical structure, which includes a piperidine ring attached to a sulfonyl group and a nitrophenyl moiety
Preparation Methods
The synthesis of 1-((2,4,6-Trimethyl-3-nitrophenyl)sulfonyl)piperidine typically involves the reaction of 2,4,6-trimethyl-3-nitrobenzenesulfonyl chloride with piperidine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonyl-piperidine bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-((2,4,6-Trimethyl-3-nitrophenyl)sulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((2,4,6-Trimethyl-3-nitrophenyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The nitrophenyl moiety can participate in electron transfer reactions, while the sulfonyl group can form strong interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds include other sulfonyl-piperidine derivatives and nitrophenyl compounds. What sets 1-((2,4,6-Trimethyl-3-nitrophenyl)sulfonyl)piperidine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- 1-((4-Methyl-3-nitrophenyl)sulfonyl)piperidine
- 1-((2,4-Dimethyl-3-nitrophenyl)sulfonyl)piperidine
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and application.
Properties
IUPAC Name |
1-(2,4,6-trimethyl-3-nitrophenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-10-9-11(2)14(12(3)13(10)16(17)18)21(19,20)15-7-5-4-6-8-15/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHCTPHTDBKVIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])C)S(=O)(=O)N2CCCCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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